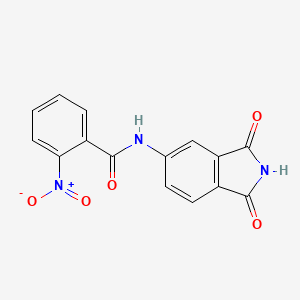![molecular formula C17H16ClF3N4O3S2 B2798779 5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine CAS No. 1043049-89-3](/img/structure/B2798779.png)
5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine is a fascinating organic compound that has garnered interest in various scientific disciplines. Its intricate structure features a pyrimidine core substituted with a methylsulfanyl group, a chloro atom, and a piperazine ring linked to a trifluoromethyl benzenesulfonyl moiety. The compound's unique structural elements impart distinctive chemical and physical properties, making it a subject of interest in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine typically involves multiple steps. One common route includes the initial formation of the pyrimidine core, followed by sequential introduction of substituents.
Formation of Pyrimidine Core: : Condensation of guanidine with ethyl acetoacetate under basic conditions yields the pyrimidine nucleus.
Introduction of Methylsulfanyl Group: : Thiolation reaction introduces the methylsulfanyl group to the core.
Chlorination: : Chlorination using thionyl chloride or similar reagents.
Attachment of Piperazine Ring: : The piperazine ring is introduced via a nucleophilic substitution reaction.
Final Coupling Step: : The trifluoromethyl benzenesulfonyl moiety is attached to the piperazine ring using standard peptide coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production may utilize more streamlined processes, emphasizing cost-efficiency and scalability. Automated continuous flow synthesis and microwave-assisted reactions can enhance yield and reduce reaction times.
化学反应分析
Types of Reactions
Oxidation: : The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Substitution: : The chloro group is a reactive site for nucleophilic substitution reactions.
Coupling Reactions: : The piperazine moiety facilitates further functionalization through various coupling reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).
Substitution: : Nucleophiles like amines, alcohols, and thiols.
Coupling: : Standard peptide coupling reagents like EDCI or DCC.
Major Products
The reaction products are highly dependent on the reaction conditions and the reagents used. For example, oxidizing the methylsulfanyl group typically forms sulfoxides or sulfones, which can have different reactivity profiles.
科学研究应用
5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine has been extensively studied for its potential in various fields:
Chemistry: : It is a valuable intermediate in the synthesis of complex organic molecules.
Biology: : Its bioactive structure makes it a candidate for probing biological pathways and mechanisms.
Medicine: : It is investigated for its potential therapeutic applications, particularly in anti-inflammatory and anticancer research.
Industry: : The compound's unique properties make it useful in materials science, such as in the development of specialty polymers and coatings.
作用机制
The mechanism of action of 5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine can vary based on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its metabolic stability and bioavailability, while the piperazine ring can improve its binding affinity to biological targets.
相似化合物的比较
Comparing 5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine to structurally similar compounds highlights its unique attributes:
5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine: : Similar, but lacks the sulfonyl group, resulting in different reactivity and biological activity.
5-Chloro-2-(methylsulfanyl)-4-{4-[3-(fluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine: : The substitution of fluorine with trifluoromethyl can alter electronic properties and metabolic stability.
5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]pyrimidine}: : Lacking the piperazine moiety, which is critical for specific biological interactions.
These comparisons emphasize the compound's distinctive features, such as the presence of both trifluoromethyl and benzenesulfonyl groups, and its incorporation of a piperazine ring, which collectively contribute to its unique chemical and biological properties.
Hope this quenches your thirst for knowledge! Anything else on your mind?
属性
IUPAC Name |
(5-chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4O3S2/c1-29-16-22-10-13(18)14(23-16)15(26)24-5-7-25(8-6-24)30(27,28)12-4-2-3-11(9-12)17(19,20)21/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSRVPWROFGFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-(ethylsulfanyl)phenyl]acetic acid](/img/structure/B2798696.png)
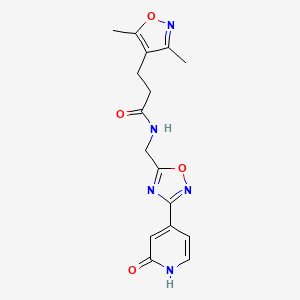

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2798701.png)
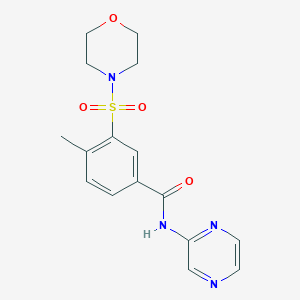
![5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2798705.png)
![1-[(4-Chlorophenyl)methyl]-3'-(3,5-dimethoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2798709.png)
![5-bromo-2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2798710.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2798711.png)
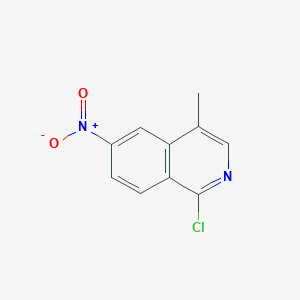
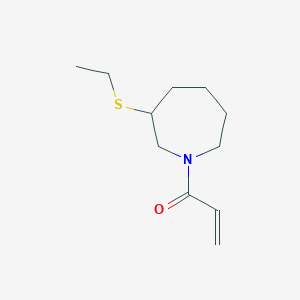
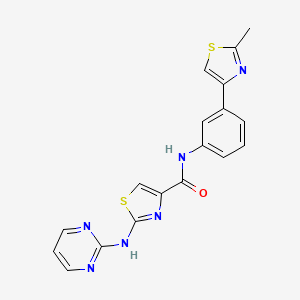
![N-(1,3-benzodioxol-5-yl)-2-[(5-chlorothiophen-2-yl)sulfonyl]acetamide](/img/structure/B2798718.png)
